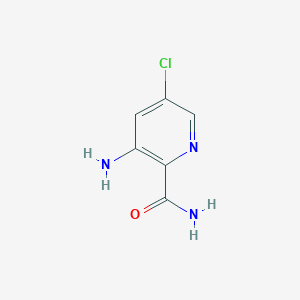

3-Amino-5-chloropyridine-2-carboxamide

Description

Historical Context of Aminopyridines in Heterocyclic Chemistry Research

Aminopyridines are a class of heterocyclic compounds that have been the subject of extensive study for decades. sciencepublishinggroup.com Their history is intertwined with the development of synthetic organic chemistry and the quest for novel therapeutic agents. The primary methods for their synthesis, such as the Chichibabin amination, have been refined over the years, allowing for the creation of a diverse array of aminopyridine derivatives. sciencepublishinggroup.com These compounds, existing as 2-, 3-, and 4-isomers, have been instrumental as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. epa.gov The introduction of an amino group to the pyridine (B92270) ring significantly influences the molecule's electronic properties and biological activity, making aminopyridines versatile building blocks in medicinal chemistry. researchgate.net For instance, 4-aminopyridine (B3432731) has a long history of investigation as a potassium channel blocker for neurological conditions. pensoft.net

Significance of Pyridine-2-carboxamide Derivatives in Academic Inquiry

The pyridine-2-carboxamide moiety is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in biologically active compounds. nih.govrsc.org This significance stems from the scaffold's ability to form key interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. rsc.org Academic research has extensively explored pyridine-2-carboxamide derivatives for a wide range of therapeutic applications. These include their investigation as anticancer agents, antimicrobials, and inhibitors of various enzymes. asm.orgmdpi.com The versatility of this scaffold allows for a high degree of chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting molecules.

Overview of Research Trajectories for 3-Amino-5-chloropyridine-2-carboxamide

Building upon the rich chemical and pharmacological history of its parent scaffolds, this compound has become a focal point of specific research endeavors. The strategic placement of the amino and chloro substituents on the pyridine-2-carboxamide core creates a unique chemical entity with the potential for distinct biological activities.

One of the primary research trajectories for this compound is in the field of oncology. biosynth.com It has been investigated as a phosphoinositide (PI) analog with the ability to inhibit the growth of cancer cells. biosynth.com Research suggests that it may exert its effects by inhibiting the production of key proteins required for cancer cell proliferation, such as cyclin D1 and Bcl-xL. biosynth.com Studies have indicated its effectiveness in both in vitro human cancer cell lines and in vivo animal models, with the notable characteristic of having no significant effect on normal cells, suggesting a favorable toxicity profile. biosynth.com

Further research has explored derivatives of this compound. For instance, aminodehalogenation of the related 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines has yielded a series of compounds with in vitro activity against Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net This highlights the potential of the broader aminopyridine/pyrazine carboxamide scaffold in infectious disease research.

Below are tables summarizing some of the key properties and research areas associated with this compound and its related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27330-34-3 |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| Predicted Boiling Point | 352.7±42.0 °C |

| Predicted Density | 1.484±0.06 g/cm³ |

| Predicted pKa | 14.56±0.50 |

Note: Predicted values are based on computational models. lookchem.com

Table 2: Investigated Biological Activities of Related Pyridine Carboxamide Derivatives

| Derivative Class | Biological Target/Activity | Research Focus |

| Pyridine-2-carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer Immunotherapy |

| Pyridine carboxamides | Urease Inhibition | Treatment of H. pylori infections |

| Pyridine carboxamides | Mycobacterium tuberculosis | Antitubercular Drug Discovery |

Structure

2D Structure

Properties

IUPAC Name |

3-amino-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETRZHKCZGBNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618450 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-34-3 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Chloropyridine 2 Carboxamide and Analogues

Advanced Synthetic Routes to the 2-Pyridinecarboxamide Core

The construction of the functionalized 2-pyridinecarboxamide core is a critical aspect of synthesizing the target molecule. This involves strategic bond formations and regioselective manipulations of the pyridine (B92270) ring.

The formation of a carbon-nitrogen (C-N) bond is a fundamental step in the synthesis of aminopyridines from their chloro-substituted precursors. researchgate.net The C-N bond is one of the most abundant in organic chemistry and biochemistry. wikipedia.org Due to the electron-deficient nature of the pyridine ring, chloropyridines are susceptible to nucleophilic aromatic substitution (SNAr), a common method for introducing amino groups. However, the reactivity and regioselectivity of these reactions can be substrate-dependent and may require harsh conditions. researchgate.net

Modern synthetic chemistry often employs transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides, including chloropyridines. researchgate.net These catalytic methods are often preferred for their efficiency and functional group tolerance. researchgate.net Other approaches include cross-dehydrogenative couplings (CDCs), which directly couple C-H and N-H bonds, representing a highly atom-economical strategy. researchgate.net

Table 1: Comparison of C-N Bond Formation Strategies

| Method | Description | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a chloride by an amine nucleophile. | High temperatures, strong bases. | Metal-free, simple procedure. | Harsh conditions, limited scope, potential side reactions. researchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with a chloropyridine. | Pd catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand, base (e.g., NaOt-Bu). | Mild conditions, high functional group tolerance, broad scope. researchgate.net | Cost of catalyst, sensitivity to air/moisture. |

| Ullmann Condensation | Copper-catalyzed reaction between an amine and an aryl halide. | Copper catalyst, high temperatures. | Alternative to palladium catalysis. | Often requires high temperatures and stoichiometric copper. researchgate.net |

Achieving the desired substitution pattern on the pyridine ring is crucial for the synthesis of 3-Amino-5-chloropyridine-2-carboxamide. The inherent reactivity of the pyridine ring dictates that electrophilic substitution typically occurs at the 3- and 5-positions, while nucleophilic substitution favors the 2-, 4-, and 6-positions. However, existing substituents heavily influence this regioselectivity.

For instance, the presence of a 2-chloro substituent has been shown to have an unexpected effect on the regioselectivity of functionalization compared to unsubstituted pyridines. mdpi.com Directed ortho-metalation is a powerful strategy where a functional group directs the deprotonation and subsequent functionalization of the adjacent position. This allows for the introduction of substituents at positions that are not easily accessed through the ring's natural reactivity. mdpi.com Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Liebeskind-Srogl reactions, provide orthogonal methods for selectively functionalizing different positions on a polysubstituted pyridine ring, such as a dichlorinated derivative. nih.gov

The final step in forming the carboxamide moiety involves the coupling of a pyridine-2-carboxylic acid with an amine source, typically ammonia (B1221849) for a primary amide. The direct amidation of a carboxylic acid is challenging and often requires activation. nih.gov

A common method is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with ammonia. Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are effective for this transformation. nih.gov These reagents form a highly reactive activated ester in situ, which is then displaced by the amine. For the synthesis of this compound, the precursor 3-amino-5-chloropyridine-2-carboxylic acid can be subjected to such amidation procedures. achemblock.com

Precursor Synthesis and Intermediate Transformations

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxamide. Therefore, 5-chloro-2-cyanopyridine (B15408) is a key precursor. One route to cyanopyridines involves the direct cyanation of pyridines. For example, pyridines can be converted to their corresponding 2-cyano derivatives using aqueous potassium cyanide after pretreatment with nitric acid and trifluoroacetic anhydride. thieme-connect.de

A more targeted approach for synthesizing 5-chloro-2-cyanopyridine is the cyanation of a corresponding chloropyridine, such as 2,5-dichloropyridine. This can be achieved using palladium-catalyzed cyanation with reagents like potassium ferrocyanide. google.com A key intermediate in one documented pathway to the final product is 5-chloro-2-cyano-3-nitropyridine (B63793). lookchem.com This intermediate already contains the required chloro, cyano, and a precursor to the amino group (nitro) in the correct positions.

The conversion of a nitro group to an amino group is a fundamental transformation in this synthetic pathway. sci-hub.st The reduction of a nitropyridine precursor, such as 5-chloro-2-cyano-3-nitropyridine or 5-chloro-3-nitro-pyridine-2-carboxylic acid amide, yields the desired 3-amino functionality. lookchem.com

A variety of reduction methods are available, with the choice often depending on the presence of other functional groups in the molecule to ensure chemoselectivity. sci-hub.st Catalytic hydrogenation is a common and clean method, employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. lookchem.comsci-hub.st For instance, the reduction of 5-chloro-2-cyano-3-nitropyridine to 3-amino-5-chloropicolinamide has been achieved using hydrogen gas with a nickel catalyst in ethanol. lookchem.com

Alternatively, dissolving metal reductions offer another effective route. Metals such as iron, tin, or zinc in the presence of an acid (e.g., acetic acid or hydrochloric acid) can efficiently reduce the nitro group. lookchem.comsci-hub.st A documented method uses iron powder in acetic acid at 80°C to achieve this transformation, yielding the final product. lookchem.com

Table 2: Selected Methods for the Reduction of Nitro-Precursors

| Method | Reagents & Conditions | Precursor | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2, Nickel catalyst, Ethanol, 2.5 h | 5-chloro-2-cyano-3-nitropyridine | 95.0% | lookchem.com |

| Dissolving Metal Reduction | Iron, Acetic acid, 80°C, 0.5 h | 5-chloro-2-cyano-3-nitropyridine | 80.0% | lookchem.com |

Derivatization of Aminopyridines for Carboxamide Formation

The formation of a carboxamide group from an aminopyridine is a fundamental transformation in the synthesis of compounds like this compound. This process, known as amidation, typically involves the reaction of an aminopyridine with a carboxylic acid or an activated carboxylic acid derivative. The stability of the resulting amide bond is a key feature, making this a widely used reaction in medicinal chemistry. jocpr.com

Several strategies are employed to facilitate this coupling. A common approach involves the use of coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the pyridine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are frequently utilized for this purpose. niscair.res.innih.gov For instance, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been successfully achieved by treating the corresponding carboxylic acid with CDI in an anhydrous solvent to form an activated intermediate, which then readily reacts with an amine. nih.gov

Another established method is a two-step process where the carboxylic acid is first converted to a more reactive species, such as an acid chloride or an ester. nih.govmdpi.comnih.gov For example, a Fisher esterification can be performed to create a methyl ester, which is subsequently subjected to aminolysis with the desired amine. nih.gov This aminolysis step can often be accelerated, for instance, through the use of microwave irradiation. nih.gov The choice between these methods depends on the specific substrates, desired yield, and reaction conditions.

The following table summarizes common coupling agents used in the formation of pyridine carboxamides.

| Coupling Agent | Base | Solvent | Temperature | Reference |

| TBTU | DIPEA | Water | 60°C (MW) | niscair.res.in |

| HATU | DIPEA | DMF | 25-30°C | niscair.res.in |

| CDI | None | DMSO | N/A | nih.gov |

| Mixed Anhydride | N/A | N/A | N/A | mdpi.com |

Emerging Synthetic Strategies and Catalytic Approaches

The synthesis of pyridine-based compounds is continually evolving, with new strategies emerging to improve efficiency, selectivity, and environmental sustainability. Catalytic approaches, in particular, have gained significant traction for their ability to enable novel transformations under milder conditions.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings. nih.govresearchgate.net These methods often proceed via the activation of C-H bonds, providing an atom-economical route to substituted pyridines. researchgate.net Various transition metals, including rhodium, iridium, copper, and rare earth metals, have been employed to catalyze reactions such as alkylation, arylation, and alkenylation of the pyridine scaffold. nih.govresearchgate.net

For instance, iridium-catalyzed C-H activation has been shown to achieve unusual meta-selectivity in the addition of pyridyl C-H bonds to aldehydes, a departure from typical methods that functionalize the C2 position. researchgate.net Similarly, copper-catalyzed reactions have been used to introduce thiol groups onto bromopyridines with high regioselectivity. researchgate.net These catalytic systems allow for the direct formation of C-C and C-heteroatom bonds on the pyridine core, which is crucial for building the molecular complexity required for various applications. The development of these reactions provides powerful alternatives to traditional, multi-step synthetic sequences.

The table below highlights examples of transition metals used in pyridine functionalization.

| Metal Catalyst | Reaction Type | Selectivity | Reference |

| Rhodium (Rh) | C-H Alkylation | N/A | nih.gov |

| Iridium (Ir) | C-H Addition to Aldehydes | meta-selective | researchgate.net |

| Copper (Cu) | Thiolation of Bromopyridines | High | researchgate.net |

| Rare Earth Metals | ortho-Alkylation | ortho-selective | researchgate.net |

Microwave-Assisted Organic Synthesis for Pyridine Carboxamides

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of pyridine carboxamides and other heterocyclic compounds. niscair.res.in This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. organic-chemistry.orgdavidpublisher.com

The synthesis of various pyridine derivatives has been successfully achieved using microwave technology. For example, a range of 5-substituted-pyridine-2-carboxamides were synthesized efficiently in neat water, highlighting the potential for greener reaction conditions by avoiding toxic organic solvents. niscair.res.in The Bohlmann-Rahtz pyridine synthesis, a method for creating tri- and tetrasubstituted pyridines, has also been adapted to a one-pot, microwave-assisted procedure, reducing reaction times from hours to just 10-20 minutes. organic-chemistry.org This rapid and efficient heating makes MAOS particularly suitable for multi-step syntheses and for the construction of compound libraries. davidpublisher.com

The following table compares conventional and microwave-assisted methods for a multi-step synthesis of a pyridine derivative.

| Reaction Step | Conventional Method Time | Microwave Method Time | Yield (MW) | Reference |

| Oxidation | N/A | 30 min | 86% | davidpublisher.com |

| Esterification | N/A | 30 min | 95% | davidpublisher.com |

| Hydrazinolysis | N/A | 5 min | N/A | davidpublisher.com |

Chemo-Enzymatic Synthesis of Pyridine Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis to create complex molecules. nih.govacs.org This approach is particularly useful for producing chiral compounds, such as stereo-enriched piperidines, which are saturated derivatives of pyridines and are prevalent scaffolds in medicinally relevant molecules. nih.govacs.org

A notable strategy involves the asymmetric dearomatization of activated pyridines. nih.govacs.org In this process, a key step is a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase. This enzymatic cascade converts N-substituted tetrahydropyridines into stereo-defined substituted piperidines with high precision. nih.govacs.org This method demonstrates how enzymes can be used to perform highly selective transformations that are challenging to achieve with traditional chemical methods alone. The combination of chemical steps to prepare the initial pyridine substrate followed by enzymatic reduction showcases a powerful and efficient route to valuable chiral building blocks. nih.govacs.org

Pharmacological and Biological Research of 3 Amino 5 Chloropyridine 2 Carboxamide and Its Derivatives

Exploration of Molecular Targets and Biological Pathways

Cannabinoid Receptor (CB2) Agonism Studies with Pyridine (B92270) Derivatives

The cannabinoid type 2 (CB2) receptor has become a valuable therapeutic target, particularly for immune-mediated and inflammatory conditions, as its activation is not associated with the psychotropic effects mediated by the CB1 receptor. Research into pyridine-based ligands has led to the discovery of novel and selective CB2 agonists.

One approach involved replacing the phenyl ring in (morpholinomethyl)aniline carboxamide ligands with a pyridine ring, which resulted in a new series of potent and selective CB2 ligands. Another class of derivatives, 1,2-dihydro-2-oxopyridine-3-carboxamides, has been extensively studied. For instance, the compound N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide was identified as a potent CB2R neutral antagonist or weak partial inverse agonist, showing high binding affinity. In the pursuit of developing imaging agents for positron emission tomography (PET), fluorinated pyridine-based derivatives have also been synthesized and evaluated, leading to compounds with optimal in vitro properties for imaging CB2 receptors.

| Compound | Target | Activity (Ki) | Selectivity (Ki CB1/CB2) |

|---|---|---|---|

| N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide | CB2R | 1.0 nM | 43.4 |

| Fluorinated Pyridine Derivative (Compound 3 from study) | hCB2 | 6 nM | ~700 |

Urease Inhibition Mechanisms of Pyridine Carboxamide Derivatives

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea. Its inhibition is a key therapeutic strategy against infections caused by ureolytic bacteria, such as Helicobacter pylori, which are implicated in gastritis, peptic ulcers, and gastric cancer. Pyridine carboxamide derivatives have been investigated as potent urease inhibitors.

A series of pyridine carboxamide and carbothioamide derivatives demonstrated significant inhibitory action against urease. lookchem.comfrontierspartnerships.orgsigmaaldrich.com Kinetic and molecular docking studies have elucidated the mechanism of inhibition. These studies revealed that the inhibitors bind within the active site of the urease enzyme through a combination of interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. lookchem.comsigmaaldrich.com The mode of interaction involves key amino acid residues within the enzyme's active site, effectively blocking the substrate from binding and catalysis from occurring. lookchem.comsigmaaldrich.com One of the most potent compounds identified was 5-chloropyridine-2-yl-methylene hydrazine carbothioamide, which exhibited an IC50 value significantly lower than the standard inhibitor, thiourea. lookchem.comfrontierspartnerships.orgsigmaaldrich.com

| Compound | Urease Inhibition (IC50) |

|---|---|

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 µM |

| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 µM |

| Thiourea (Standard) | 18.93 ± 0.004 µM |

Investigation of Other Potential Biological Activities (e.g., Antirotavirus, Antibacterial, Anticancer)

Beyond specific targets like CB2 and urease, derivatives of 3-Amino-5-chloropyridine-2-carboxamide have been explored for a range of other biological effects.

Antirotavirus Activity: Rotavirus is a leading cause of severe diarrhea in infants and young children. Research into the antiviral properties of pyridine compounds has shown that certain derivatives possess activity against the rotavirus Wa strain. lookchem.com Specific compounds were able to reduce the viral titer by up to 60%, indicating potential for the development of novel antirotavirus agents based on this scaffold. lookchem.com

Antibacterial Activity: The pyridine carboxamide structure is a key component in several antibacterial agents. Derivatives have been designed and synthesized as inhibitors of bacterial DNA gyrase, showing potent efficacy against Gram-positive bacteria. Others have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including drug-resistant strains. For example, a pyridine carboxamide derivative identified from the Pathogen Box library was found to be specifically active against M. tuberculosis and Mycobacterium bovis BCG.

Anticancer Activity: The antiproliferative properties of pyridine derivatives have been widely investigated. Studies have shown that these compounds can induce potent anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. The mechanism of action is thought to involve the disruption of critical signaling pathways involved in tumor progression, such as apoptosis and cell cycle regulation. For example, a novel series of substituted pyridine carboxamide derivatives were identified as potent allosteric inhibitors of SHP2, a critical regulator in various cancers, with one compound showing an antiproliferative IC50 value of 3.5 nM.

| Compound Class | Biological Activity | Target/Cell Line | Notable Result |

|---|---|---|---|

| Pyridine Derivative (Compound 231) | Antirotavirus | Rotavirus Wa Strain | 60% reduction in viral titer |

| Pyridine-3-carboxamide-6-yl-ureas | Antibacterial | Gram-positive bacteria | Excellent enzyme inhibitory activity |

| Substituted Pyridine Carboxamide (C6) | Anticancer | MV-4-11 cell line | IC50 = 3.5 nM |

| 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridine (7i) | Anticancer | HCT116 | IC50 = 31.6 nM |

Structure-Activity Relationship (SAR) Studies

Positional and Substituent Effects on Biological Efficacy

The biological activity of pyridine carboxamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring and associated moieties. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For CB2 Receptor Ligands: In the 1,2-dihydro-2-oxopyridine-3-carboxamide series, the substituent at the C-5 position of the pyridine ring was found to be a critical determinant of functional activity. Replacing a hydrogen atom at this position with a phenyl group shifted the compound's activity from agonism to inverse agonism. nih.gov Further substitution on this phenyl ring, such as with a p-methoxyphenyl group, resulted in a neutral antagonist/weak partial inverse agonist profile. nih.gov

For Urease Inhibitors: The inhibitory potential against urease is influenced by substitutions on the pyridine ring. Studies have shown that the presence and position of electron-donating groups can significantly affect efficacy. For example, an electron-donating chloro group at the meta-position (C-5) of the pyridine ring in a carbothioamide derivative resulted in the most potent inhibition observed in one study. lookchem.com

For Anticancer Agents: In a review of the antiproliferative activity of pyridine derivatives, it was found that the presence of -OCH3, -OH, -C=O, and -NH2 groups tended to enhance activity. Conversely, the introduction of halogen atoms or other bulky groups was often associated with lower antiproliferative effects. In a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a 2-methyl-3-halogen substitution pattern on the 2-arylcarboxamide ring was identified as being optimal for maximizing anticancer activity.

Conformational Analysis and its Impact on Receptor Binding

The three-dimensional structure and conformational flexibility of a molecule are paramount to its ability to bind effectively to a biological target. Computational methods such as molecular docking and molecular dynamics simulations are frequently employed to understand these relationships.

For pyridine carboxamide derivatives, the conformation of the carboxamide group itself is critical for establishing key interactions, such as hydrogen bonds, with enzyme active sites or receptors. In studies of urease inhibitors, molecular docking has been used to visualize the binding poses of the most potent inhibitors within the enzyme's active site. lookchem.comsigmaaldrich.com These models show how the pyridine ring and its substituents orient themselves to form stable interactions, such as H-bonding and π–π stacking, which explains the observed inhibitory activity. Similarly, in the development of SHP2 inhibitors, molecular docking and dynamics simulations helped to rationalize the high potency of certain pyridine carboxamide derivatives. Predicting the 3D structures through energy minimization and molecular dynamics has also been a key step in understanding the activity of antimicrobial aminopyrazine-2-carboxamides, a closely related class of compounds. This computational analysis provides a structural basis for the observed SAR and guides the rational design of new, more effective derivatives.

Lead Optimization Strategies through Structural Modification

The development of potent and selective therapeutic agents from a lead compound, such as this compound, is a critical process in medicinal chemistry. Lead optimization involves systematic structural modifications to enhance pharmacological properties, including potency, selectivity, and pharmacokinetic profile. For pyridine-based scaffolds, several strategies have been effectively employed.

One common approach involves the substitution at various positions on the pyridine ring. For instance, the introduction of different functional groups can significantly impact the compound's interaction with its biological target. Systematic efforts to optimize aromatic functionality have been shown to improve potency and in vivo properties of related heterocyclic compounds. nih.gov For example, introducing substituted aniline moieties to a triazolopyrimidine core led to improved plasma exposure and efficacy in mouse models. nih.gov In the context of this compound, modifications could include altering the chloro group at the 5-position to other halogens (e.g., bromo, fluoro) or to small alkyl groups to probe the steric and electronic requirements of the binding pocket.

Another key area for modification is the carboxamide group at the 2-position. The amide linker is often crucial for activity, and its alteration can lead to a complete loss of biological effect. mdpi.com However, substitutions on the amide nitrogen (N-substituents) can be explored to extend the molecule into new regions of the binding site or to improve physicochemical properties. For related 3-aminopyrazine-2-carboxamides, a series of N-substituted derivatives (benzyl, alkyl, and phenyl) were synthesized, which resulted in a range of antimicrobial activities. mdpi.comnih.gov This suggests that N-alkylation or N-arylation of the this compound could be a fruitful avenue for optimization.

Furthermore, structure-based drug design (SBDD) can guide optimization efforts. For a 4-aminopyridine (B3432731) benzamide scaffold, structure-based design led to the discovery that modifications like a 2,6-dichloro-4-cyanophenyl group improved potency and selectivity for the target kinase. nih.gov This highlights the importance of understanding the three-dimensional structure of the ligand-target complex to make rational design choices. For this compound, obtaining structural data, either through X-ray crystallography or computational modeling, would be invaluable for guiding modifications.

The following table summarizes potential structural modification strategies and their rationale for the lead optimization of this compound.

| Modification Site | Strategy | Rationale | Potential Outcome |

| Pyridine Ring (5-position) | Substitution of Chloro Group | Probe steric and electronic requirements of the binding pocket. | Enhanced binding affinity and selectivity. |

| Carboxamide (N-substituent) | N-alkylation / N-arylation | Extend into new binding regions; improve physicochemical properties. | Increased potency and improved ADME profile. |

| Amino Group (3-position) | Maintain as primary amine | Essential for maintaining biological activity based on related scaffolds. mdpi.com | Preservation of core activity. |

| Overall Scaffold | Bioisosteric Replacement | Replace parts of the molecule with groups having similar physical or chemical properties. | Improved pharmacokinetic properties or reduced toxicity. |

Molecular Interactions and Binding Mode Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. mahendrapublications.com This method is instrumental in understanding the binding mode of this compound derivatives and rationalizing their structure-activity relationships (SAR).

In a typical docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or generated through homology modeling. The ligand, in this case, a derivative of this compound, is then placed into the binding site of the protein, and its conformational space is explored to find the most stable binding pose, which is usually the one with the lowest binding energy. researchgate.net

For pyridine carboxamide derivatives, docking studies have been used to elucidate their binding mode as urease inhibitors. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. For instance, the amide side chain of a receptor residue like asparagine (N250) can form a bidentate hydrogen bond with the carboximidamide amino group of a ligand, while the pyridine nitrogen can form water-bridged interactions. acs.org

A hypothetical docking simulation of this compound into a kinase active site might reveal the following interactions:

The amino group at the 3-position could act as a hydrogen bond donor to a backbone carbonyl in the hinge region of the kinase.

The pyridine nitrogen might form a hydrogen bond with a catalytic lysine residue.

The carboxamide group could form additional hydrogen bonds with residues in the active site.

The chloro-substituted phenyl ring could engage in hydrophobic or halogen-bonding interactions within a specific pocket of the active site.

The results of such docking studies are often visualized to provide a detailed picture of the ligand-target complex, which can then be used to guide the design of new analogs with improved affinity. nih.gov The binding energy calculated from docking simulations can also be used to rank potential inhibitors before their synthesis and biological evaluation. researchgate.net

Computational Modeling of Active Site Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, computational modeling of active site binding dynamics, often through molecular dynamics (MD) simulations, offers a more dynamic and realistic view. MD simulations can predict how the ligand and protein move and interact over time, providing insights into the stability of the binding pose and the role of solvent molecules.

Quantum chemical calculations based on density functional theory (DFT) are also crucial in this context. DFT can be used to calculate the electronic properties of the ligand, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. mahendrapublications.comresearchgate.net A small energy gap between the HOMO and LUMO orbitals can indicate high chemical reactivity and biological activity. researchgate.net This information is valuable for understanding the ligand's intrinsic reactivity and how it might interact with the active site.

For example, MD simulations coupled with free energy perturbation (FEP) methods have been applied for the lead optimization of adenosine receptor antagonists. acs.org These methods can provide a quantitative prediction of the change in binding affinity resulting from a chemical modification, thereby prioritizing the synthesis of the most promising compounds.

By applying these computational models to this compound and its derivatives, researchers can:

Assess the stability of the docked poses over time.

Identify key residues that are consistently involved in binding.

Understand the role of water molecules in mediating ligand-protein interactions.

Calculate the relative binding free energies of different analogs to guide lead optimization.

These computational approaches are powerful tools for gaining a deeper understanding of the molecular basis of action of this compound derivatives and for designing more effective therapeutic agents.

In Vitro and Ex Vivo Biological Evaluation Methodologies

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in vitro tools for determining the potency of a compound against a specific enzyme target. For derivatives of this compound, which may target various enzymes, different assay formats can be employed.

One common type is the Förster Resonance Energy Transfer (FRET) assay. This method has been used to assess the inhibition of enzymes like BACE2. google.com In a FRET assay for an endopeptidase, a substrate is used that contains a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The inhibitory activity of a compound is determined by measuring the reduction in the rate of fluorescence increase.

Another approach is to use kinetic studies to determine the mechanism of inhibition. For pyridine carboxamide derivatives that inhibit urease, kinetic studies were performed to understand how they interact with the enzyme. nih.gov These studies can reveal whether the inhibition is competitive, non-competitive, or uncompetitive, providing valuable information about the inhibitor's binding site.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table illustrates hypothetical IC50 values for this compound derivatives against different enzymes.

| Compound | Target Enzyme | IC50 (µM) | Assay Method |

| Derivative 1 | BACE1 | 0.5 | FRET Assay |

| Derivative 2 | Urease | 2.1 | Spectrophotometric Assay |

| Derivative 3 | PI-PLC | 1.8 | Radiometric Assay |

| Derivative 4 | TYK2 Kinase | 0.05 | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |

Receptor Binding Assays

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These assays are crucial if the pharmacological target of this compound or its derivatives is a receptor, such as a G-protein coupled receptor (GPCR) or a ligand-gated ion channel.

Radioligand binding assays are a classic method. In this technique, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or the IC50 value can be determined. For example, the affinity of amino-3,5-dicyanopyridine derivatives for adenosine receptors was determined using this method. nih.gov

Functional assays are another important tool. These assays measure the functional response of a cell upon receptor activation or inhibition. For NMDA receptor modulators, functional assays are used to determine whether a compound acts as an agonist, antagonist, or partial agonist by measuring changes in ion flow or downstream signaling pathways. nih.gov For instance, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid were characterized for their agonist activity at different NMDA receptor subtypes. nih.gov

The table below provides examples of data that could be generated from receptor binding and functional assays for derivatives of this compound.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |

| Derivative A | Adenosine A3 | 15 | IC50 = 50 | Radioligand Displacement |

| Derivative B | NMDA (GluN1/2C) | 8 | EC50 = 74 (Partial Agonist) | Electrophysiology |

| Derivative C | Dopamine D2 | 120 | IC50 = 350 | Calcium Mobilization Assay |

These in vitro and ex vivo evaluation methodologies are essential for characterizing the pharmacological profile of this compound and its derivatives, guiding the selection of candidates for further development.

Cell-Based Assays for Functional Activity

The functional activity of this compound derivatives has been primarily investigated through various cell-based assays to determine their potential as therapeutic agents. These assays are crucial in the initial stages of drug discovery for identifying compounds with specific biological activities, such as anticancer and antimicrobial effects. The following sections detail the research findings from these cell-based functional assays.

Anti-proliferative Activity in Cancer Cell Lines

A significant area of research for derivatives of this compound has been the evaluation of their anti-proliferative effects against various cancer cell lines. Thieno[2,3-b]pyridines, a class of compounds structurally related to the core molecule, have demonstrated potent activity in this regard. It is proposed that these compounds may exert their anti-neoplastic action by inhibiting phosphoinositide phospholipase C (PI-PLC), thereby interfering with phospholipid metabolism. mdpi.com

Studies on a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown significant anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The potency of these compounds was found to be influenced by the nature of the substituents on the arylcarboxamide ring. For instance, derivatives bearing an alcohol functionality generally exhibited improved efficacy compared to their benzoyl counterparts. mdpi.com Furthermore, a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was identified as being important for maximizing this anti-proliferative activity. mdpi.com

The most potent compounds from one study, 7h and 7i , demonstrated IC₅₀ concentrations in the nanomolar range against both HCT116 and MDA-MB-231 cells, indicating strong potential as anti-cancer agents. mdpi.com

Table 1: Anti-proliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives

| Compound | Cell Line | IC₅₀ (nM) |

| 7h | HCT116 | 25 - 50 |

| 7h | MDA-MB-231 | 25 - 50 |

| 7i | HCT116 | 31.6 ± 0.8 |

| 7i | MDA-MB-231 | 35.8 ± 0.8 |

Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share a related heterocyclic core, were tested for their anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The antiproliferative effects were evaluated using the MTT assay, which measures cell viability. mdpi.com Compound 2 from this series showed the most promising activity against the MCF-7 cell line with a very low IC₅₀ value. mdpi.com

Table 2: Anti-proliferative Activity of 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 2 | MCF-7 | 0.013 |

| 2 | MDA-MB-231 | 0.056 |

| 3 | MCF-7 | 0.023 |

| 3 | MDA-MB-231 | 0.25 |

| 5 | MDA-MB-231 | 0.26 |

Antimicrobial and Antimycobacterial Activity

Derivatives of aminopyridine carboxamides have also been assessed for their antimicrobial and antimycobacterial properties in various cell-based assays. A study on novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide (B1267238) evaluated their in vitro activity against a panel of common bacterial and fungal strains. mdpi.com While no significant antifungal activity was observed, some compounds displayed moderate to low activity against Enterococcus faecalis and Staphylococcus aureus. mdpi.com

More notably, several of these derivatives exhibited significant in vitro whole-cell activity against Mycobacterium tuberculosis H37Rv, with some compounds showing activity equivalent to or better than the standard drug, pyrazinamide. mdpi.com The compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) was particularly effective, with a low minimum inhibitory concentration (MIC) and low cytotoxicity in the HepG2 cell line. mdpi.com

Table 3: Antimicrobial and Antimycobacterial Activity of Pyrazinamide Derivatives

| Compound | Organism | MIC (µM) |

| 4 | Staphylococcus aureus | 31.25 |

| 5 | Staphylococcus aureus | 31.25 |

| 8 | Mycobacterium tuberculosis H37Rv | 6 |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 46 |

Another study focused on derivatives of 3-aminopyrazine-2-carboxamides and their in vitro evaluation against five different mycobacterial strains. nih.gov The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) . nih.gov This study also noted that among alkyl derivatives, the antimycobacterial and antibacterial activity increased with the length of the carbon side chain. nih.gov

These cell-based assays are fundamental in identifying the functional activity of this compound derivatives and guiding further structural modifications to enhance their therapeutic potential.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, geometry, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of molecules. researchgate.net It is particularly valuable for predicting molecular geometry, vibrational frequencies, and the distribution of electrons within a molecule. researchgate.net For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP, are employed to understand their reactivity and electronic properties.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For instance, in a study on the related compound 2-amino-5-chloro-3-nitropyridine, DFT calculations were used to determine the HOMO-LUMO energies and the resulting energy gap, which provided insights into the molecule's potential biological activity and intramolecular charge transfer (ICT) characteristics. Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal hyperconjugative interactions and charge delocalization, further explaining the molecule's stability.

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| Electron Affinity (A) | Energy released when an electron is added | Quantifies ability to accept an electron |

| Ionization Potential (I) | Energy required to remove an electron | Quantifies ability to donate an electron |

This table represents the types of parameters derived from DFT calculations for pyridine derivatives; specific values for 3-Amino-5-chloropyridine-2-carboxamide would require a dedicated computational study.

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound possesses rotatable bonds, particularly around the carboxamide group, which means it can exist in various conformations.

Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for rotation between them. The orientation of the carboxamide group relative to the pyridine ring is particularly important, as it can affect hydrogen bonding patterns and interactions with biological targets. Studies on similar structures, like nicotinamide (B372718) and thiazole-4-carboxamide, have shown that the carboxamide group's conformation is crucial for how the molecule binds to enzymes. Computational methods can predict the relative energies of different conformers, helping to determine the most likely shapes the molecule will adopt under physiological conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a system, which is crucial for understanding complex biological processes.

To understand the potential of this compound as a therapeutic agent, it is essential to study its interaction with protein targets. While initial binding poses can be predicted using molecular docking, MD simulations offer a more dynamic and realistic view of the ligand-protein complex.

MD simulations can reveal how the ligand and protein adjust their conformations upon binding, the stability of the complex over time, and the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding. For example, in studies of other carboxamide derivatives as potential anticancer agents, MD simulations have been used to assess the flexibility of the protein's binding site and the stability of the ligand's interactions within it. mdpi.com This information is vital for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to model these effects explicitly by including solvent molecules (typically water) in the simulation box. These simulations can demonstrate how solvent molecules interact with the solute and how these interactions affect the conformational preferences of the molecule. For a compound like this compound, solvent interactions can influence the orientation of the amino and carboxamide groups, which in turn affects its solubility and ability to interact with other molecules.

In Silico ADME Prediction and Analysis

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. These predictions help to identify compounds with favorable drug-like characteristics and flag potential liabilities early in the development process.

Various computational models and software are available to predict key ADME parameters. For this compound, these predictions can offer insights into its potential bioavailability and behavior in the body. While experimental validation is necessary, these computational predictions are invaluable for guiding the selection and optimization of lead compounds.

Below is a table of predicted physicochemical and ADME-related properties for this compound based on computational models. lookchem.com

| Property | Predicted Value | Description |

| Molecular Weight | 171.586 g/mol | A measure of the molecule's size. |

| LogP | 1.69760 | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. |

| Polar Surface Area (PSA) | 82.00 Ų | The sum of surfaces of polar atoms; relates to membrane permeability. |

| pKa | 14.56 ± 0.50 | The acid dissociation constant; indicates ionization state at different pH values. |

| Boiling Point | 352.7 ± 42.0 °C | The temperature at which the liquid boils at atmospheric pressure. |

| Density | 1.484 ± 0.06 g/cm³ | The mass per unit volume of the substance. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity.

While specific QSAR models focused solely on this compound are not detailed, studies have been conducted on the broader class of aminopyridine carboxamide derivatives. These compounds have been identified as potent inhibitors of c-Jun N-terminal kinases (JNK), which are involved in cellular signaling pathways. nih.govresearchgate.net

Two-dimensional (2D) QSAR models have been constructed for a series of aminopyridine and pyridine carboxamide derivatives to predict their inhibitory concentration (log IC50) against JNK1. nih.gov These models demonstrated statistical significance, as judged by high correlation coefficients (R values up to 0.930), Fischer F-test values (up to 11.533), and quality factor (Q) values (up to 4.306), indicating a high predictive power. nih.govresearchgate.net

Furthermore, three-dimensional (3D) QSAR studies, specifically Comparative Molecular Field Analysis (CoMFA), have been performed on aminopyridine carboxamides to rationalize the structural features required for inhibitory activity. nih.gov These models, based on docking the compounds into the JNK-1 active site, yielded highly predictive results with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, providing insights for designing more potent inhibitors. nih.gov

The development of robust QSAR models relies on the selection of relevant molecular descriptors that capture the structural features influencing biological activity. For the QSAR models developed for aminopyridine carboxamide-based JNK inhibitors, a combination of topological and quantum chemical descriptors was found to be significant. nih.govresearchgate.net

The analysis indicated that the biological activity (log IC50) was influenced by several key descriptors. nih.gov These descriptors quantify different aspects of the molecular structure, including its size, shape, and electronic properties.

| Descriptor Type | Specific Descriptor | Description |

|---|---|---|

| Topological | First Order Simple Molecular Connectivity Index (SIC) | Relates to the branching and complexity of the molecular structure. |

| First Order Valence Molecular Connectivity Index (CIC) | Similar to SIC but considers the valence electrons of each atom. | |

| Wiener Index (W) | Describes the overall size and shape of the molecule based on atomic distances. | |

| Randić Connectivity Index (hχ) | A topological index that reflects the degree of branching in a molecule. | |

| Quantum Chemical | HOMO Energy (EH) | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (EL) | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. |

Advanced Structural Elucidation and Solid State Research

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis for 3-Amino-5-chloropyridine-2-carboxamide would provide invaluable insights into its molecular and supramolecular structure.

Determination of Molecular Conformation and Crystal Packing

A crystallographic study would reveal the exact conformation of the molecule, including the planarity of the pyridine (B92270) ring and the orientation of the amino and carboxamide substituents. It would also elucidate the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This information is fundamental to understanding the compound's physical properties.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the solid state is governed by intermolecular forces. For this compound, key interactions would likely include hydrogen bonds involving the amino and carboxamide groups, and potentially halogen bonding involving the chlorine atom. A single crystal structure would allow for the precise measurement of bond distances and angles, quantifying the strength and nature of these crucial interactions that dictate the crystal's architecture and stability.

Co-crystallization Studies with Co-formers

Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it with a suitable co-former in a crystalline matrix. Research in this area for this compound would involve screening various co-formers to form new multi-component crystalline phases. These studies are vital for applications in materials science and pharmaceuticals, but no such studies have been published for this specific compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction is a primary tool for characterizing the crystalline nature of a bulk sample. A PXRD pattern serves as a fingerprint for a specific crystalline phase. For this compound, this analysis would be used to confirm the phase purity of a synthesized batch, identify different polymorphic forms if they exist, and monitor solid-state transformations. Without experimental work, no reference PXRD patterns are available.

Spectroscopic Investigations for Structural Confirmation (beyond basic identification)

While basic spectroscopic methods are used for routine identification, advanced techniques provide deeper structural insights.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are powerful tools for unambiguously assigning all proton and carbon signals and elucidating the through-bond and through-space correlations within the molecule. In the absence of published research, a detailed NMR analysis that could confirm stereochemical relationships or explore conformational dynamics in solution for this compound is not available.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. The technique's ability to measure mass-to-charge ratios with high precision allows for the differentiation of compounds with the same nominal mass. In the case of this compound (C₆H₆ClN₃O), HRMS provides definitive confirmation of its molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with relative abundances of approximately 75.77% and 24.23%, respectively. This results in a distinctive M+2 peak in the mass spectrum, where M is the molecular ion containing ³⁵Cl.

The theoretical isotopic distribution for the molecular ion of this compound can be calculated and is presented in the table below. The presence of this isotopic signature is a crucial piece of evidence in the identification of the compound.

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₆H₆³⁵ClN₃O]⁺ | 171.0199 | 100.00 |

| [C₆H₆³⁷ClN₃O]⁺ | 173.0170 | 31.98 |

While a specific high-resolution mass spectrum for this compound is not publicly available in the referenced literature, the expected fragmentation pattern would involve initial cleavages around the carboxamide group, such as the loss of NH₂ or CO. Subsequent fragmentation of the pyridine ring would also be anticipated.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Environment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. By analyzing the vibrational modes of the bonds, a comprehensive picture of the molecular structure can be assembled.

Although a dedicated experimental vibrational analysis for this compound is not available, a thorough understanding can be derived from studies on closely related analogs, such as 2-amino-5-chloropyridine (B124133). core.ac.ukiiste.org The vibrational assignments for this compound can be predicted based on these related structures, with considerations for the differing substitution patterns and the presence of the carboxamide group.

Key Vibrational Modes:

N-H Vibrations: The amino (-NH₂) and amide (-CONH₂) groups will exhibit characteristic N-H stretching vibrations. For primary aromatic amines, asymmetric and symmetric stretching modes are typically observed in the 3500-3300 cm⁻¹ region. core.ac.uk The amide N-H stretch is also expected in this range.

C=O Vibration: The carboxamide group is characterized by a strong C=O stretching vibration (Amide I band), which is anticipated to appear in the range of 1680-1630 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. C-C and C-N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. core.ac.uk

C-Cl Vibration: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range. Its exact position can be influenced by the substitution pattern on the aromatic ring.

The table below presents the predicted key FT-IR and FT-Raman vibrational frequencies for this compound based on the analysis of related compounds.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch (NH₂) | ~3550 | ~3551 |

| N-H Symmetric Stretch (NH₂) | ~3452 | ~3455 |

| N-H Stretch (Amide) | ~3300-3100 | ~3300-3100 |

| C=O Stretch (Amide I) | ~1670 | ~1670 |

| NH₂ Scissoring | ~1620 | ~1620 |

| Pyridine Ring C=C, C=N Stretches | ~1600-1400 | ~1600-1400 |

| C-Cl Stretch | ~700 | ~700 |

Role As Key Synthetic Intermediate in Complex Molecule Design

Precursor in Naphthyridine Derivative Synthesis

Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine (B92270) ring system, are of significant interest in medicinal chemistry due to their wide range of biological activities. The structural framework of 3-Amino-5-chloropyridine-2-carboxamide makes it an ideal starting material for the synthesis of certain classes of naphthyridine derivatives.

Specifically, it serves as a precursor for pyrido[3,2-d]pyrimidines, a subclass of naphthyridines. The ortho-disposed amino and carboxamide groups on the pyridine ring can undergo cyclization reactions with appropriate reagents to form the fused pyrimidine (B1678525) ring. One notable downstream product synthesized from this intermediate is 4,7-dichloro-pyrido[3,2-d]pyrimidine. This transformation highlights the utility of this compound in building the core structure of these biologically relevant scaffolds.

Building Block for Fused Heterocyclic Systems

The reactivity of the functional groups in this compound allows for its use as a versatile building block in the synthesis of various fused heterocyclic systems. These systems are characterized by the fusion of the initial pyridine ring with one or more other heterocyclic rings, leading to complex polycyclic structures.

The synthesis of 4,7-dichloro-pyrido[3,2-d]pyrimidine is a prime example of its application in constructing fused heterocycles. In this process, the amino and carboxamide functionalities of the parent molecule participate in a condensation reaction, likely with a carbon-containing reagent, to form the second, fused pyrimidine ring. This strategic cyclization creates a more complex heterocyclic system with distinct chemical and physical properties, which can then be further functionalized to create libraries of compounds for various applications.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The broader class of aminopyridine derivatives has established utility in the agrochemical industry. For instance, related compounds such as 2-amino-5-chloropyridine (B124133) are known intermediates in the preparation of herbicides. google.com These compounds serve as foundational scaffolds that can be chemically modified to produce active ingredients for crop protection products.

While direct evidence for the large-scale use of this compound in current major agrochemicals is not prevalent in publicly available literature, its structural motifs are relevant. For example, the insecticide chlorantraniliprole (B1668704) contains a 3-chloropyridinyl moiety, and intermediates in its synthesis involve related 3-chloropyridin-2-amine structures. nih.gov This suggests that this compound is a valuable intermediate for the synthesis of novel agrochemical candidates and other specialty chemicals, where the specific arrangement of its functional groups can be exploited to achieve desired biological activity or material properties.

Application in the Development of Advanced Materials

The application of pyridine-2-carboxamide derivatives extends into the realm of materials science. These compounds, due to the presence of nitrogen and oxygen atoms with lone pairs of electrons, can act as ligands that coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. nih.govtandfonline.com These materials have potential applications in areas such as gas storage, catalysis, and sensing.

Derivatives based on pyridine-2,6-dicarboxamide scaffolds, which share functional similarities with the target compound, are recognized in materials science as model compounds for studying intramolecular hydrogen bonding and the electronic and steric effects on molecular conformations. mdpi.com The exploitation of multiple binding sites on such scaffolds facilitates the design of various functional materials. mdpi.com Although specific applications of this compound in advanced materials are still an emerging area of research, its inherent chemical functionalities make it a promising candidate for the development of novel polymers, dyes, and electronic materials with tailored properties.

Intellectual Property Landscape and Innovation Trends

Analysis of Patent Filings Related to 3-Amino-5-chloropyridine-2-carboxamide Synthesis

Patent activity for the synthesis of this compound is closely linked to its development as a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). Research originating from Vertex Pharmaceuticals details the synthesis of a series of 3-amino-5-substituted-picolinamides, including the chloro-substituted target compound.

A key synthetic route disclosed in scientific literature, which is typically protected by patents, involves the preparation from a nitrile precursor. The process starts with 5-chloro-2-cyano-3-nitropyridine (B63793), which is then subjected to reduction to yield this compound. This transformation is a critical step in obtaining the final active pharmaceutical ingredient.

The table below summarizes key patent information related to the synthesis of this compound and its precursors.

| Patent/Publication Number | Assignee/Applicant | Title/Focus | Relevance to this compound |

| WO 9740028 | Vertex Pharmaceuticals | Urea derivatives as IMPDH inhibitors | Covers the therapeutic target and related inhibitor classes. bioworld.com |

| US3985759A | Not specified | Process for preparing 2-amino-5-chloropyridine (B124133) | Details the synthesis of a key precursor. vcu.edu |

| CN106632014A | Jiaxing University | Preparation of 2-amino-5-chloropyridine | Shows academic interest in optimizing precursor synthesis. |

Patent Trends in Pharmaceutical Applications of Pyridine (B92270) Carboxamide Derivatives

The patent landscape for pyridine carboxamide derivatives reveals a broad and expanding range of pharmaceutical applications. This structural motif is a versatile scaffold that has been successfully employed in the development of drugs for various therapeutic areas.

Initially, a significant number of patents for this class of compounds were focused on their role as IMPDH inhibitors, with applications in immunosuppression, and as antiviral and anticancer agents. google.com However, recent patent trends indicate a diversification of therapeutic targets.

Current patent filings demonstrate the utility of pyridine carboxamide derivatives in:

Oncology : As inhibitors of B-Raf for anticancer activity. vrtx.com

Cardiovascular Diseases : As inhibitors of the Renal Outer Medullary Potassium (ROMK) channel for treating hypertension and heart failure. vrtx.com

Neurological Disorders : As inhibitors of the Nav1.8 sodium channel for the management of chronic pain. justia.com

Infectious Diseases : As urease inhibitors with potential for treating infections caused by ureolytic bacteria. mdpi.com

Agriculture : As fungicides, acting as succinate (B1194679) dehydrogenase inhibitors. google.com

This diversification in patent applications underscores the continued innovation and exploration of the therapeutic potential of the pyridine carboxamide core structure.

Novel Synthetic Route Patenting and Process Innovations

Innovation in the synthesis of this compound and its analogs is primarily driven by the need for more efficient, cost-effective, and scalable manufacturing processes. Patents in this area often focus on novel routes that improve yield, reduce the number of steps, and utilize more readily available starting materials.

One patented innovation involves the efficient synthesis of halo-substituted nicotinonitriles, which are key intermediates. Researchers at Virginia Commonwealth University developed a method that incorporates a dehydrating agent to slow the dimerization of the starting material, leading to a significant improvement in the yield of the final product. vcu.edu This process innovation is available for licensing, indicating a pathway for its adoption in industrial-scale manufacturing.

The table below highlights some of the process innovations in the synthesis of related pyridine compounds.

| Innovation | Key Feature | Patent Example |

| Improved Nicotinonitrile Synthesis | Use of a dehydrating agent to prevent dimerization and improve yield. vcu.edu | US9951020B2 |

| High-Selectivity Chlorination | One-step synthesis of 2-amino-5-chloropyridine with high purity. uspto.gov | CN106632014A |

Strategic Development in Academic and Industrial Collaborations Reflected in Patents

The development and patenting of novel pharmaceutical compounds like this compound often benefit from strategic collaborations between academic institutions and industrial partners. These collaborations leverage the basic research and discovery capabilities of universities with the drug development and commercialization expertise of pharmaceutical companies.

While the primary patents for IMPDH inhibitors based on the picolinamide (B142947) scaffold are assigned to industrial entities like Vertex Pharmaceuticals, the foundational scientific knowledge often originates from academic research. vrtx.comdrugpatentwatch.com Pharmaceutical companies actively seek partnerships with academic institutions to drive innovation. vrtx.comdrugpatentwatch.com Vertex, for example, explicitly states that collaborations with academia are a cornerstone of their research and development strategy, helping to drive scientific innovation and the development of new medicines. vrtx.comdrugpatentwatch.com

Evidence of this trend can be seen in patents for related synthetic methodologies. For instance, Virginia Commonwealth University holds a patent for an efficient synthesis of pyridine compounds, which is positioned for industrial licensing. vcu.edu This demonstrates a clear pathway from academic innovation to industrial application, a common model in pharmaceutical development.

These collaborations are mutually beneficial; they provide universities with funding and a route to translate their research into real-world applications, while industry gains access to cutting-edge science and a pipeline of innovative drug candidates. drugpatentwatch.com The resulting patents are a reflection of this synergistic relationship, even when the final patent is assigned to the industrial partner who has led the later stages of development and commercialization.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.